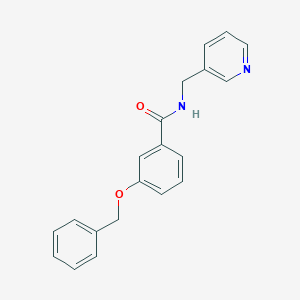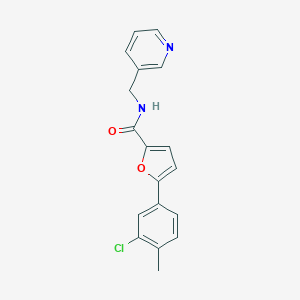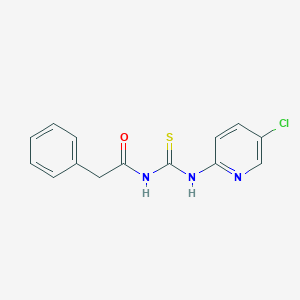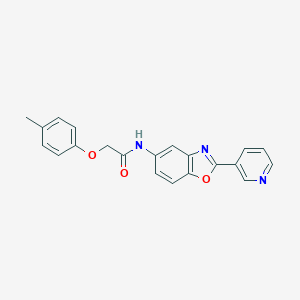
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiophene family and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide involves the inhibition of certain enzymes. Specifically, it has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide can potentially be used to treat diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide have been extensively studied in laboratory experiments. It has been found to exhibit potent inhibitory activity against carbonic anhydrase, which is a key enzyme in the regulation of acid-base balance in the body. Additionally, it has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide in laboratory experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide. One potential area of research is in the development of novel drugs based on this compound. Another potential area of research is in the study of its anti-inflammatory and anti-tumor properties, which could lead to the development of new treatments for diseases such as cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide involves the reaction of 2-bromo-5-fluorophenylsulfonyl chloride with thiophene-2-amine. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a drug candidate. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases.
Propiedades
Nombre del producto |
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide |
|---|---|
Fórmula molecular |
C10H7BrFNO2S2 |
Peso molecular |
336.2 g/mol |
Nombre IUPAC |
5-bromo-N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H7BrFNO2S2/c11-9-5-6-10(16-9)17(14,15)13-8-4-2-1-3-7(8)12/h1-6,13H |
Clave InChI |
IUDXFBWVUHPEIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Br)F |
SMILES canónico |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(S2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B239761.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![N-(2-methoxy-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B239764.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)


![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)
![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B239784.png)
